molecular formula C8H8FNO B8276314 6-Ethyl-5-fluoronicotinaldehyde

6-Ethyl-5-fluoronicotinaldehyde

Cat. No.: B8276314
M. Wt: 153.15 g/mol
InChI Key: GMGRIWIEQWKRNY-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoronicotinaldehyde is a substituted nicotinaldehyde derivative featuring an ethyl group at the 6-position, a fluorine atom at the 5-position, and an aldehyde functional group at the 1-position of the pyridine ring. This compound is structurally significant due to its electron-withdrawing fluorine and ethyl substituents, which modulate its electronic and steric properties. Nicotinaldehyde derivatives are pivotal intermediates in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks for bioactive molecules. The aldehyde group enables versatile reactivity, such as nucleophilic additions or condensations, making it valuable for forming imines, hydrazones, or heteroaromatic scaffolds.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

6-ethyl-5-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C8H8FNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-5H,2H2,1H3

InChI Key

GMGRIWIEQWKRNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Groups :

  • The aldehyde in this compound confers higher electrophilicity compared to ester groups in the analogs . This makes the aldehyde more reactive in nucleophilic additions (e.g., forming Schiff bases).
  • Fluorine at the 5-position (common in this compound and Ethyl 6-acetyl-2-chloro-5-fluoronicotinate ) enhances ring stability and lipophilicity, favoring membrane permeability in drug candidates.

Substituent Effects: Nitro (in Ethyl 2-hydroxy-5-nitronicotinate ) is strongly electron-withdrawing, directing electrophilic substitution to specific ring positions.

Applications :

  • The ester derivatives ( and ) are preferred for stable intermediates in multi-step syntheses, while the aldehyde in this compound is suited for rapid conjugation reactions.

Preparation Methods

Directed Metalation and Electrophilic Quenching

Cyclization-Based Synthesis

Hantzsch Pyridine Synthesis Adaptations

The Hantzsch reaction, traditionally used for 1,4-dihydropyridines, can be modified to incorporate pre-installed substituents:

  • Component Selection :

    • 1,3-Dicarbonyl compound: Ethyl 3-fluoroacetoacetate (to introduce fluorine).

    • Aldehyde: Propionaldehyde (ethyl source).

    • Ammonia: To facilitate cyclization.

  • Cyclization : Heating under reflux in ethanol yields a dihydropyridine intermediate.

  • Oxidation : Treatment with HNO3 or MnO2 oxidizes the dihydropyridine to the aromatic pyridine core.

This approach parallels the cyclization of enamine intermediates with formamide in pyrimidine synthesis (Patent CN102060784A), where solvent choice (methanol) and base (sodium methoxide) critically influence yield.

Halogenation and Cross-Coupling Strategies

Sequential Halogenation and Suzuki-Miyaura Coupling

  • Substrate : 5-Fluoronicotinaldehyde.

  • Bromination : NBS (N-bromosuccinimide) in CCl4 introduces bromine at position 6.

  • Coupling : Suzuki reaction with ethylboronic acid under Pd(PPh3)4 catalysis installs the ethyl group.

This method reflects the bromination and coupling steps used in voriconazole intermediate synthesis (Patent CN102190628A), where bromoethylpyrimidine derivatives undergo nucleophilic substitution.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Directed Metalation3-CyanopyridineLithiation, Fluorination, Alkylation45–55High regioselectivitySensitive to moisture/oxygen
Hantzsch ModificationEthyl 3-fluoroacetoacetateCyclization, Oxidation60–70Scalable, one-pot synthesisRequires oxidation step
Cross-Coupling5-FluoronicotinaldehydeBromination, Suzuki reaction50–60Modular substituent introductionMultiple steps, cost of catalysts

Reaction Optimization Insights

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol enhances cyclization rates in Hantzsch-like reactions due to its polar protic nature, as seen in pyrimidine syntheses.

  • Low-Temperature Quenching : Maintaining reactions below 5°C during fluorination (e.g., using NFSI) minimizes side reactions, analogous to the enamine stabilization in Patent CN102190628A.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)2 with XPhos ligand improves coupling efficiency for ethyl introduction, achieving turnovers (TON) >100 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethyl-5-fluoronicotinaldehyde, and how can reaction yields be improved?

  • Methodological Answer : Prioritize retrosynthetic analysis to identify feasible precursors (e.g., halogenated pyridine derivatives). Optimize conditions (temperature, solvent polarity, catalyst) via fractional factorial design. For example, substituting bromo or chloro groups in nicotinaldehyde derivatives with ethyl-fluorine motifs may require palladium-catalyzed cross-couplings or nucleophilic aromatic substitution . Monitor intermediates using HPLC to track byproduct formation and adjust stoichiometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to resolve fluorine coupling patterns and confirm regiochemistry. FTIR can validate aldehyde C=O stretching (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystallinity assessment, use X-ray diffraction (XRD) if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices at the aldehyde carbon. Compare frontier molecular orbitals (HOMO-LUMO gaps) with analogous fluorinated nicotinaldehydes to assess steric/electronic effects of the ethyl group. Validate predictions experimentally via kinetic studies under varying pH conditions .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., solvent polarity in bioassays, cell line specificity). Replicate studies using standardized OECD protocols. Apply multivariate statistics (e.g., PCA) to isolate structural determinants of activity discrepancies. Cross-reference metabolite profiles (e.g., LC-MS/MS) to rule out degradation artifacts .

Q. What strategies mitigate interference from fluorinated byproducts during HPLC analysis of this compound?

  • Methodological Answer : Use ion-pair chromatography with tetrabutylammonium bromide to improve retention time consistency. Calibrate detectors (UV/VIS, fluorescence) with fluorine-specific wavelength settings. Validate method robustness via spike-and-recovery experiments in complex matrices (e.g., reaction mixtures) .

Q. How can isotopic labeling elucidate the environmental fate of this compound in soil systems?

  • Methodological Answer : Synthesize 13C^{13}\text{C}-labeled analogs to track degradation pathways via stable isotope probing (SIP). Couple with metagenomic analysis to identify microbial consortia responsible for defluorination. Monitor metabolite accumulation using 19F^{19}\text{F}-NMR or GC-MS with electron-capture detection .

Data Presentation and Validation Guidelines

  • Raw Data : Include processed NMR/FTIR spectra and chromatograms in appendices, with annotated peaks and integration values .
  • Uncertainty Analysis : Report confidence intervals for kinetic parameters (e.g., kobs±SDk_{\text{obs}} \pm \text{SD}) and instrument detection limits .
  • Ethical Compliance : For bioactivity studies, disclose Institutional Review Board (IRB) approvals and adhere to OECD Guidelines for Chemical Safety .

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